molecular formula C20H16N2O3S B5977165 6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one

6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one

Cat. No.: B5977165
M. Wt: 364.4 g/mol
InChI Key: MQSMPUZMRMJMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common approach is the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source . This method is practical and efficient, allowing for the isotopic labeling of carbonyl carbon, which is beneficial for drug discovery and production.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as microwave-assisted synthesis, solvent-free reactions, or the use of recyclable catalysts. These methods aim to improve reaction efficiency, yield, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium or copper complexes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Mechanism of Action

The exact mechanism of action of 6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The quinoline moiety, for example, is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one is unique due to the combination of the quinoline and benzoxazinone moieties in its structure. This dual functionality may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

6-(2-quinolin-2-ylsulfanylpropanoyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-12(26-19-9-7-13-4-2-3-5-15(13)22-19)20(24)14-6-8-17-16(10-14)21-18(23)11-25-17/h2-10,12H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSMPUZMRMJMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCC(=O)N2)SC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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